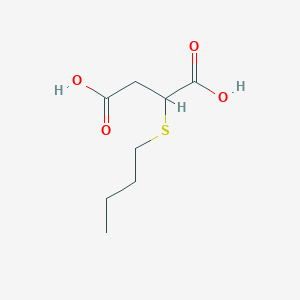

2-(butylthio)succinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfonic and succinic acid derivatives involves various chemical reactions, including Brönsted acid-catalyzed synthesis under solvent-free conditions and reactions with disodium dicarboxylates. These methods demonstrate high yield, clean reactions, and simplicity in methodology, indicating efficient pathways for synthesizing complex organic compounds like 2-(butylthio)succinic acid (Khaligh et al., 2016), (Yin et al., 2003).

Molecular Structure Analysis

The molecular structure of similar compounds, such as the bis(tri-n-butyltin) ester of succinic acid, has been detailed through X-ray single crystal diffraction, showing a three-dimensional framework polymer structure. This provides insights into the potential geometric configuration and bonding environments of 2-(butylthio)succinic acid (Yin et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving succinic acid derivatives include ionizing radiation reactions, fermentation processes, and Brönsted acid-catalyzed reactions. These processes lead to various products and demonstrate the reactivity and versatility of succinic acid compounds in chemical transformations (Negrón-Mendoza & Albarrán, 1993).

Physical Properties Analysis

While specific details on 2-(butylthio)succinic acid are limited, related studies suggest that succinic acid derivatives have significant industrial and agricultural applications. Their physical properties, such as solubility, crystallinity, and thermal stability, can be inferred based on similar compounds used in various applications (Glassner et al., 1995).

科学的研究の応用

1. Biotechnological and Industrial Applications

2-(Butylthio)succinic acid, a derivative of succinic acid, plays a significant role in various industrial applications. Succinic acid, derived from the fermentation of agricultural carbohydrates, serves as a specialty chemical in the production of food and pharmaceutical products, surfactants and detergents, green solvents, biodegradable plastics, and growth stimulants for animals and plants (Zeikus, Jain, & Elankovan, 1999). This suggests the potential application of 2-(butylthio)succinic acid in similar domains due to its chemical relation to succinic acid.

2. Renewable Resource Conversion and Environmental Benefits

The transformation of biomass into valuable chemicals, such as succinic acid and its derivatives like 2-(butylthio)succinic acid, represents a sustainable approach to chemical production. Efficient biosynthesis of succinic acid from renewable resources highlights the potential of using 2-(butylthio)succinic acid in environmental-friendly applications. This conversion is crucial for the development of sustainable chemical industries and could include 2-(butylthio)succinic acid as a key intermediate (Jiang et al., 2017).

3. Catalytic and Chemical Industry Applications

The catalytic conversion of biomass-derived chemicals, including succinic acid and potentially 2-(butylthio)succinic acid, into other valuable chemical compounds is a growing area of interest. These conversions can lead to the production of industrial chemicals, polymers, and other compounds, thereby integrating 2-(butylthio)succinic acid into various chemical synthesis processes and industries (Choudhary, Nishimura, & Ebitani, 2012).

4. Construction Industry Application

Succinic acid, and by extension its derivative 2-(butylthio)succinic acid, can be utilized in the construction industry. Research has shown that succinic acid can influence the strength of concrete materials, suggesting potential applications of 2-(butylthio)succinic acid in construction additives to enhance material properties (Parashar et al., 2021).

5. Energy Storage and Battery Applications

The use of dicarboxylic acids, like succinic acid, in energy storage systems, such as aluminium-air batteries, opens avenues for 2-(butylthio)succinic acid in similar applications. Its chemical properties could make it a valuable additive in electrolyte solutions, enhancing the performance of these energy systems (Wang, Zhang, Lee, & Gao, 2015).

特性

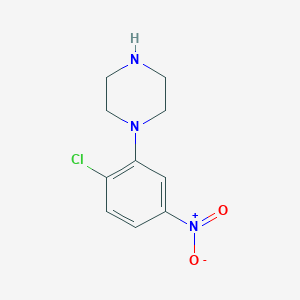

IUPAC Name |

2-butylsulfanylbutanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-2-3-4-13-6(8(11)12)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJMFWSSMKLWKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butylthio)succinic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)

![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)

![6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5506935.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)

![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)